N'-(4-{[(6-Chloropyridin-2-yl)methyl]sulfanyl}phenyl)-N,N-dimethylurea
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Overview
Description
N’-(4-{[(6-Chloropyridin-2-yl)methyl]sulfanyl}phenyl)-N,N-dimethylurea is a synthetic compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique chemical structure, which includes a chloropyridinyl group, a sulfanylphenyl group, and a dimethylurea moiety. Its distinct molecular configuration contributes to its specific chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-{[(6-Chloropyridin-2-yl)methyl]sulfanyl}phenyl)-N,N-dimethylurea typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Preparation of 6-Chloropyridin-2-ylmethyl chloride: This intermediate is synthesized by chlorination of 6-chloropyridine using thionyl chloride or phosphorus pentachloride under reflux conditions.
Formation of 4-{[(6-Chloropyridin-2-yl)methyl]sulfanyl}phenylamine: The intermediate 6-chloropyridin-2-ylmethyl chloride is reacted with 4-aminothiophenol in the presence of a base such as sodium hydroxide or potassium carbonate to form the sulfanylphenylamine derivative.
Synthesis of N’-(4-{[(6-Chloropyridin-2-yl)methyl]sulfanyl}phenyl)-N,N-dimethylurea: The final compound is obtained by reacting the sulfanylphenylamine derivative with dimethylcarbamoyl chloride in the presence of a base such as triethylamine or pyridine.
Industrial Production Methods
Industrial production of N’-(4-{[(6-Chloropyridin-2-yl)methyl]sulfanyl}phenyl)-N,N-dimethylurea follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(4-{[(6-Chloropyridin-2-yl)methyl]sulfanyl}phenyl)-N,N-dimethylurea undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
N’-(4-{[(6-Chloropyridin-2-yl)methyl]sulfanyl}phenyl)-N,N-dimethylurea has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N’-(4-{[(6-Chloropyridin-2-yl)methyl]sulfanyl}phenyl)-N,N-dimethylurea involves its interaction with specific molecular targets. One known target is the ryanodine receptor, a calcium channel involved in muscle contraction. The compound binds to and activates these receptors, leading to the release of calcium ions from intracellular stores, resulting in muscle paralysis and cell death . This mechanism is particularly relevant in its application as an insecticide, where it disrupts the normal physiological processes of target pests .
Comparison with Similar Compounds
Similar Compounds
Chlorantraniliprole: A related compound with a similar mechanism of action, used as an insecticide.
Flubendiamide: Another insecticide that targets ryanodine receptors but with a different chemical structure.
Cyantraniliprole: A compound with a broader spectrum of activity, also targeting ryanodine receptors.
Uniqueness
N’-(4-{[(6-Chloropyridin-2-yl)methyl]sulfanyl}phenyl)-N,N-dimethylurea is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its combination of a chloropyridinyl group, sulfanylphenyl group, and dimethylurea moiety differentiates it from other similar compounds and contributes to its specific applications and effectiveness .
Properties
CAS No. |
58804-07-2 |
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Molecular Formula |
C15H16ClN3OS |
Molecular Weight |
321.8 g/mol |
IUPAC Name |
3-[4-[(6-chloropyridin-2-yl)methylsulfanyl]phenyl]-1,1-dimethylurea |
InChI |
InChI=1S/C15H16ClN3OS/c1-19(2)15(20)18-11-6-8-13(9-7-11)21-10-12-4-3-5-14(16)17-12/h3-9H,10H2,1-2H3,(H,18,20) |
InChI Key |
AYZIPOYVDUGSSS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)NC1=CC=C(C=C1)SCC2=NC(=CC=C2)Cl |
Origin of Product |
United States |
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